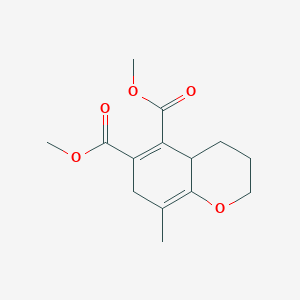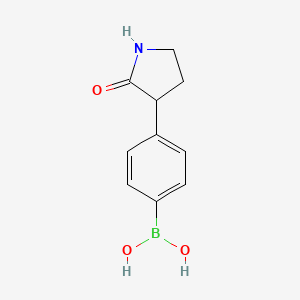
1H-Indene, 1,1,2,3,4,5,6,7-octafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- is a fluorinated derivative of indene, a bicyclic hydrocarbon. This compound is characterized by the presence of eight fluorine atoms attached to the indene structure, which significantly alters its chemical and physical properties compared to its non-fluorinated counterpart.
Preparation Methods
The synthesis of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- typically involves the fluorination of indene or its derivatives. One common method is the direct fluorination of indene using elemental fluorine or other fluorinating agents under controlled conditions. Industrial production may involve more scalable methods, such as electrochemical fluorination, which allows for the efficient introduction of multiple fluorine atoms into the indene structure.
Chemical Reactions Analysis
1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated indanones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated fluorinated indenes.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide or ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Fluorinated compounds like this one are often used in the study of enzyme interactions and metabolic pathways due to their unique properties.
Medicine: The compound’s fluorinated nature makes it a candidate for drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- exerts its effects is largely dependent on its interactions with other molecules. The presence of multiple fluorine atoms can influence the compound’s electronic properties, making it a strong electron-withdrawing group. This can affect molecular targets and pathways, such as enzyme inhibition or activation, by altering the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- can be compared with other fluorinated indenes and indanes, such as:
1H-Indene, 2,3,4,5,6,7-hexahydro-: This compound has fewer fluorine atoms and different hydrogenation levels, leading to distinct chemical properties.
1H-2-Indenone, 2,4,5,6,7,7a-hexahydro-3-(1-methylethyl)-7a-methyl: Another fluorinated derivative with unique structural features and applications.
4,7-Methano-1H-indene, 1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-hexahydro-: A chlorinated analog that highlights the differences in reactivity and applications between fluorinated and chlorinated compounds.
The uniqueness of 1H-Indene, 1,1,2,3,4,5,6,7-octafluoro- lies in its high degree of fluorination, which imparts distinct electronic and steric effects, making it valuable for various specialized applications.
Properties
CAS No. |
36954-58-2 |
|---|---|
Molecular Formula |
C9F8 |
Molecular Weight |
260.08 g/mol |
IUPAC Name |
1,1,2,3,4,5,6,7-octafluoroindene |
InChI |
InChI=1S/C9F8/c10-3-1-2(5(12)7(14)6(3)13)9(16,17)8(15)4(1)11 |
InChI Key |
RCYYJAWAODHLBB-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(=C2F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


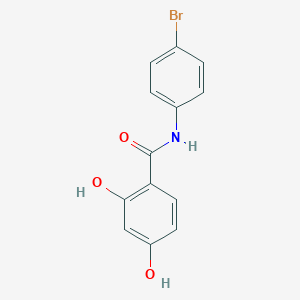
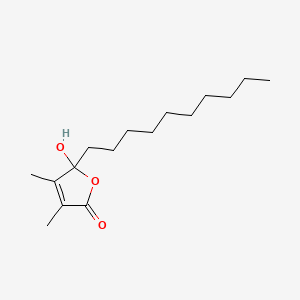
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
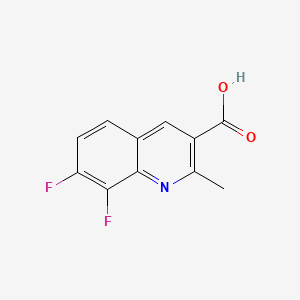
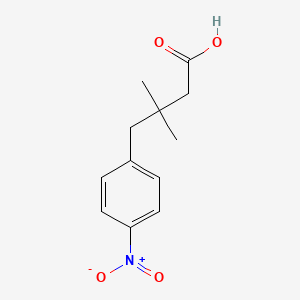
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
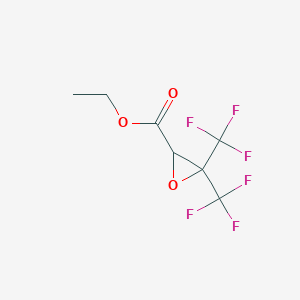
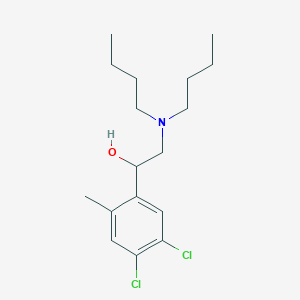
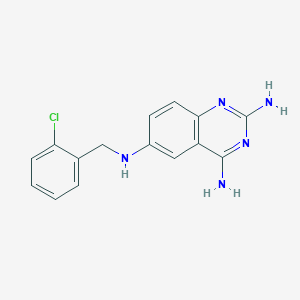
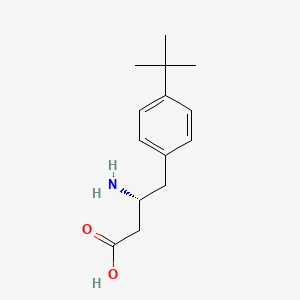
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
